An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-N-(4-chlorophenyl)propanamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-bromo-N-(4-chlorophenyl)propanamide. The document details a probable synthetic pathway based on established chemical principles for amide formation, alongside a thorough characterization profile. This guide is intended to provide a foundational understanding for the synthesis and further investigation of this and related compounds.
Compound Identification
| Property | Value |
| Chemical Name | 2-bromo-N-(4-chlorophenyl)propanamide |
| Molecular Formula | C₉H₉BrClNO |
| Molecular Weight | 262.53 g/mol [1] |
| CAS Number | 77112-25-5 |
Synthesis
The synthesis of 2-bromo-N-(4-chlorophenyl)propanamide is typically achieved through the nucleophilic acyl substitution of 4-chloroaniline with 2-bromopropionyl chloride. This reaction is a standard method for the formation of N-aryl amides. The presence of a non-nucleophilic base is generally required to neutralize the hydrochloric acid byproduct generated during the reaction.
Proposed Reaction Scheme
Caption: Synthetic pathway for 2-bromo-N-(4-chlorophenyl)propanamide.
Experimental Protocol
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
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4-chloroaniline
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2-bromopropionyl chloride
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Anhydrous dichloromethane (DCM)
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Pyridine (or triethylamine)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Filtration apparatus
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane. Add pyridine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
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Addition of Acyl Chloride: Slowly add a solution of 2-bromopropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
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Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-bromo-N-(4-chlorophenyl)propanamide.
Characterization
A comprehensive characterization of the synthesized 2-bromo-N-(4-chlorophenyl)propanamide is crucial to confirm its identity and purity. The following sections detail the expected and available analytical data.
Physical Properties
| Property | Value |
| Appearance | White to off-white solid (Predicted) |
| Melting Point | Not available in searched literature |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (Predicted) |
Spectroscopic Data
3.2.1. Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 2-bromo-N-(4-chlorophenyl)propanamide.[2] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (262.53 g/mol ), with characteristic isotopic patterns for bromine and chlorine.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 2-bromo-N-(4-chlorophenyl)propanamide were not found in the performed searches, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Broad singlet | 1H | N-H (amide) |
| ~ 7.4 - 7.6 | Doublet | 2H | Ar-H (ortho to -NH) |
| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -Cl) |
| ~ 4.5 - 4.7 | Quartet | 1H | -CH(Br)- |
| ~ 1.9 - 2.1 | Doublet | 3H | -CH₃ |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (amide) |
| ~ 135 - 138 | Ar-C (C-NH) |
| ~ 129 - 132 | Ar-C (C-Cl) |
| ~ 128 - 130 | Ar-CH |
| ~ 120 - 123 | Ar-CH |
| ~ 45 - 50 | -CH(Br)- |
| ~ 22 - 25 | -CH₃ |
3.2.3. Infrared (IR) Spectroscopy
An experimental IR spectrum for the target compound was not found. However, the IR spectrum of an amide would be expected to show characteristic absorption bands.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 3300 - 3400 | N-H | Stretching |
| ~ 1650 - 1680 | C=O | Stretching (Amide I) |
| ~ 1510 - 1550 | N-H | Bending (Amide II) |
| ~ 1200 - 1300 | C-N | Stretching |
| ~ 1080 - 1100 | C-Cl | Stretching |
| ~ 550 - 650 | C-Br | Stretching |
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from synthesis to characterization of 2-bromo-N-(4-chlorophenyl)propanamide.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide via a standard amidation reaction. The guide also provides a comprehensive, albeit partially predictive, characterization profile essential for the verification of the synthesized compound. The provided experimental protocol and analytical data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and further exploration of this and related N-aryl amide compounds. Further experimental work is required to determine the precise melting point and to obtain definitive NMR and IR spectra for this specific molecule.

